1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea
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Overview
Description
1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound characterized by the presence of a naphthalene ring and a piperidine ring connected through a urea linkage
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 1-naphthylamine with 1-propyl-4-piperidone in the presence of a suitable urea-forming reagent such as 1,1’-carbonyldiimidazole (CDI). The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the urea bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying protein-ligand interactions.
Medicine: Preliminary studies suggest its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea can be compared with other similar compounds, such as:
1-Naphthalen-1-yl-3-(pyridin-3-yl)urea: This compound has a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
1-Naphthalen-1-yl-3-(morpholin-4-yl)urea: The presence of a morpholine ring imparts unique solubility and reactivity characteristics.
1-Naphthalen-1-yl-3-(4-methylpiperazin-1-yl)urea: The methylpiperazine ring introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-2-12-22-13-10-16(11-14-22)20-19(23)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,16H,2,10-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOGBGTRRBYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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